Higher Calculated Lipophilicity (XLogP 3.6) Compared to 4-Phenoxyaniline, Favoring Blood-Brain Barrier Permeation in CNS Drug Design
The computed XLogP of 4-(3-methoxy-4-methylphenoxy)aniline is 3.6, as reported by the authoritative chemical database Chem960 . In contrast, 4-phenoxyaniline (CAS 139-59-3) has a reported XLogP of 2.9 [1]. The difference of ΔXLogP = 0.7 indicates significantly higher lipophilicity for the target compound, attributable to the additional methoxy and methyl substituents. This shift places the compound closer to the Lipinski "sweet spot" for CNS drug candidates (XLogP 3-5), suggesting enhanced passive membrane permeability relative to the unsubstituted analog.
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.6 |
| Comparator Or Baseline | 4-Phenoxyaniline (CAS 139-59-3); XLogP = 2.9 |
| Quantified Difference | ΔXLogP = +0.7 (23% higher lipophilicity) |
| Conditions | Computed using XLogP3 algorithm; values sourced from independent chemical databases (Chem960 and PubChem) |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and CNS penetration potential, making this compound a more suitable starting point for brain-penetrant kinase inhibitor discovery than 4-phenoxyaniline.
- [1] PubChem. 4-Phenoxyaniline. Compound Summary. CID 13959. XLogP 2.9. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13959 (accessed 2026-04-24). View Source
